An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid
This guide provides a comprehensive overview of the essential physicochemical properties of the novel amino acid derivative, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and experimental approaches to thoroughly characterize this compound. Given the limited publicly available experimental data on this specific molecule, this guide focuses on the robust methodologies required to determine its key physicochemical parameters, ensuring scientific integrity and providing a framework for its evaluation as a potential therapeutic agent.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A critical and early component of this evaluation is the determination of its physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For a novel compound like (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, a thorough understanding of its solubility, acidity, and lipophilicity is paramount for predicting its in vivo performance and for guiding formulation development.[1]
The structure of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, featuring a furan ring, an amino group, and a carboxylic acid, suggests a molecule with complex acid-base behavior and the potential for a range of intermolecular interactions. The presence of the bromine atom further influences its electronic properties and lipophilicity. This guide will detail the necessary steps to experimentally quantify these characteristics.
Molecular Identity and Predicted Properties
A foundational step in the characterization of any novel compound is the confirmation of its identity and the use of computational tools to predict its properties. These predictions, while not a substitute for experimental data, offer initial guidance for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₈BrNO₃ | [2] |
| Molecular Weight | 234.05 g/mol | [2][3] |
| CAS Number | 682803-05-0 | [2] |
| XLogP3 | -1.8 | [2] |
| Topological Polar Surface Area (TPSA) | 76.5 Ų | [2] |
Note: The XLogP3 and TPSA values are computationally predicted and should be experimentally verified.
Experimental Determination of Physicochemical Properties
The core of this guide focuses on the detailed experimental protocols for determining the critical physicochemical properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid.
Acid Dissociation Constant (pKa) Determination
The pKa values of a compound are crucial as they dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. As an amino acid, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is expected to have at least two pKa values corresponding to the carboxylic acid and the amino group.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4][5]
Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the resulting titration curve.
Step-by-Step Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept to a minimum (<1-2%) to reduce its effect on the pKa values.
-
Titration with Acid:
-
Fill a calibrated 10 mL burette with standardized 0.1 M hydrochloric acid (HCl).
-
Immerse a calibrated pH electrode in the analyte solution and record the initial pH.
-
Add the HCl in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and plateaus.
-
-
Titration with Base:
-
Prepare a fresh solution of the analyte as described in step 1.
-
Fill a calibrated 10 mL burette with standardized 0.1 M sodium hydroxide (NaOH).
-
Immerse a calibrated pH electrode in the analyte solution and record the initial pH.
-
Add the NaOH in small increments (e.g., 0.1 mL) and record the pH after each addition.
-
Continue the titration until the pH rises significantly and plateaus.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added for both titrations.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.[6]
-
Causality Behind Experimental Choices:
-
Standardized Titrants: Using standardized strong acid and base ensures accurate determination of the equivalence points.
-
Small Increments: Adding the titrant in small increments, especially near the equivalence points, allows for a more precise determination of the pKa values.
-
Stirring: Continuous stirring of the analyte solution ensures homogeneity and a stable pH reading.
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability.[7] It is important to determine both the kinetic and thermodynamic solubility of a compound.
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[8]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated at equilibrium.
-
Prolonged Agitation: Allows the system to reach a true thermodynamic equilibrium.
-
pH Range: Testing at different pH values is crucial for ionizable compounds as their solubility is often pH-dependent.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key determinant of a drug's ability to cross cell membranes. LogP refers to the partition coefficient of the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Prepare a solution of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid in the aqueous phase at a pH where the molecule is predominantly in its neutral form (if possible, based on the pKa values). Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period of rest to allow the phases to separate completely. Centrifugation can aid in phase separation.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the LogP using the following formula: LogP = log ( [Concentration in Octanol] / [Concentration in Water] )
For LogD determination, the same procedure is followed, but the aqueous phase is buffered at a specific physiological pH (e.g., 7.4).
Causality Behind Experimental Choices:
-
Pre-saturated Solvents: This prevents volume changes in the two phases during the experiment due to mutual solubility.
-
pH Control: For LogD, maintaining a constant pH is crucial as the ionization state of the molecule will significantly affect its partitioning.
-
Accurate Concentration Measurement: The accuracy of the LogP/LogD value is directly dependent on the accuracy of the concentration measurements in each phase.
Conclusion and Future Directions
The physicochemical properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework of established experimental protocols for the determination of its pKa, solubility, and lipophilicity. While computational predictions offer a starting point, the experimental data generated through these rigorous methods are indispensable for informed decision-making in the drug development process.
Future work should focus on executing these protocols to obtain reliable experimental data. Additionally, further characterization, including stability studies, solid-state characterization (polymorphism), and permeability assays, will be crucial for a complete understanding of this promising molecule.
References
- Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Raytor. (2026, January 22).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- UKEssays.com. (2018, January 24).
- Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Scribd. pKa Values of Amino Acids Experiment | PDF.
- ChemScene. (S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid.
- eGyanKosh.
- Master Organic Chemistry. (2023, February 9).
- ECHEMI. Buy 3-amino-3-(5-bromofuran-2-yl)
- PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
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